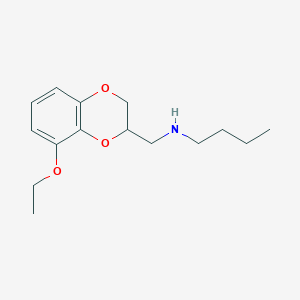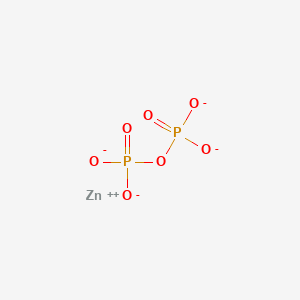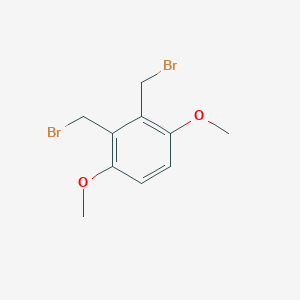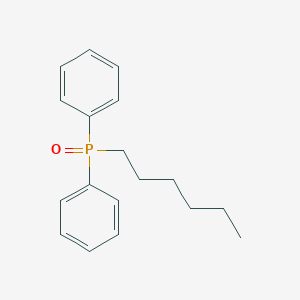
Phosphine oxide, hexyldiphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, hexyldiphenyl- (HDPPO) is a type of phosphine oxide compound that has gained significant attention in the scientific community due to its unique properties. HDPPO is widely used in various scientific research applications, including as a solvent, catalyst, and a fluorescent probe.
作用机制
The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood. However, it is believed that Phosphine oxide, hexyldiphenyl- acts as a nucleophile and reacts with electrophiles to form stable adducts. Additionally, Phosphine oxide, hexyldiphenyl- is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues.
生化和生理效应
Phosphine oxide, hexyldiphenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that Phosphine oxide, hexyldiphenyl- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Phosphine oxide, hexyldiphenyl- has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. However, the physiological effects of Phosphine oxide, hexyldiphenyl- in vivo are not well understood.
实验室实验的优点和局限性
Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a solvent, catalyst, or fluorescent probe. Additionally, Phosphine oxide, hexyldiphenyl- is relatively non-toxic and can be used in a wide range of concentrations. However, Phosphine oxide, hexyldiphenyl- has several limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Phosphine oxide, hexyldiphenyl- has a relatively low solubility in water, which can limit its use in aqueous solutions.
未来方向
There are several future directions for the research of Phosphine oxide, hexyldiphenyl-. One potential area of research is the development of new synthesis methods for Phosphine oxide, hexyldiphenyl-, which can reduce the cost and increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action of Phosphine oxide, hexyldiphenyl-, particularly in vivo. Finally, there is a need for further research on the potential therapeutic applications of Phosphine oxide, hexyldiphenyl-, particularly in cancer treatment and antioxidant therapy.
Conclusion:
In conclusion, Phosphine oxide, hexyldiphenyl- is a unique phosphine oxide compound that has gained significant attention in the scientific community due to its diverse range of applications. Phosphine oxide, hexyldiphenyl- is commonly used as a solvent, catalyst, and a fluorescent probe in various scientific research applications. The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood, but it is believed to act as a nucleophile and a radical scavenger. Phosphine oxide, hexyldiphenyl- has several biochemical and physiological effects, including antioxidant properties and the ability to inhibit cancer cell growth. Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments, including its stability and non-toxicity, but also has limitations such as its cost and low solubility in water. Finally, there are several future directions for the research of Phosphine oxide, hexyldiphenyl-, including the development of new synthesis methods, further studies on its mechanism of action, and potential therapeutic applications.
合成方法
Phosphine oxide, hexyldiphenyl- can be synthesized using a variety of methods, including the reaction of hexyldiphenylphosphine with hydrogen peroxide or the reaction of hexyldiphenylphosphine with oxygen in the presence of a catalyst. The most commonly used method for synthesizing Phosphine oxide, hexyldiphenyl- is the reaction of hexyldiphenylphosphine with hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
科学研究应用
Phosphine oxide, hexyldiphenyl- has been widely used in various scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds, including aromatic hydrocarbons, alcohols, and ketones. Phosphine oxide, hexyldiphenyl- is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. Additionally, Phosphine oxide, hexyldiphenyl- is used as a fluorescent probe in biological imaging and sensing applications.
属性
CAS 编号 |
19259-70-2 |
|---|---|
产品名称 |
Phosphine oxide, hexyldiphenyl- |
分子式 |
C18H23OP |
分子量 |
286.3 g/mol |
IUPAC 名称 |
[hexyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
InChI 键 |
JAGMIDWNYDXFLD-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
同义词 |
HEXYLDIPHENYLPHOSPHINE OXIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



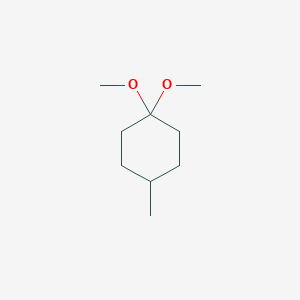
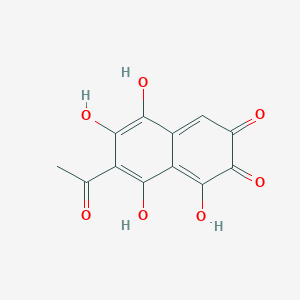
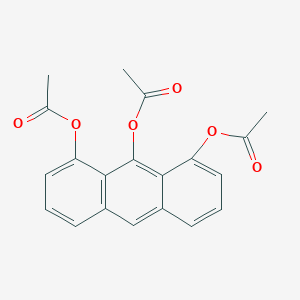
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
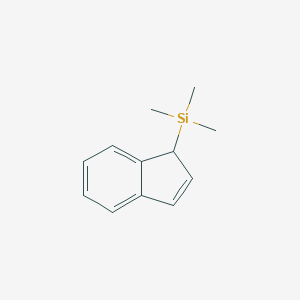
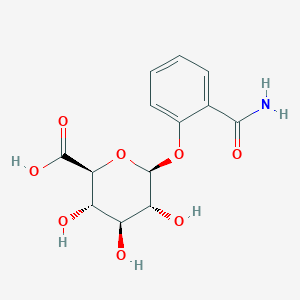
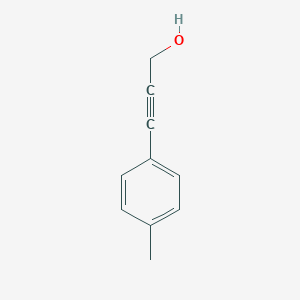
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

